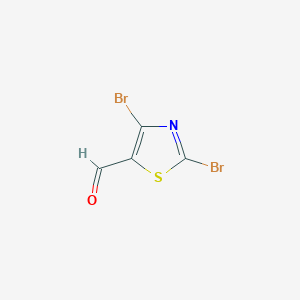

2,4-Dibromothiazole-5-carboxaldehyde

Übersicht

Beschreibung

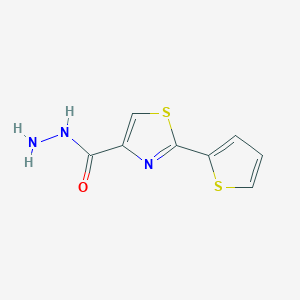

2,4-Dibromothiazole-5-carboxaldehyde is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazoles are known for their importance in medicinal chemistry due to their presence in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives, such as this compound, can be achieved through multi-component reactions. A relevant method for synthesizing substituted thiazoles involves the condensation of an aldehyde with 2-amino-2-cyanoacetamide in the presence of elemental sulfur and a base, as described in a study for the synthesis of 5-amino-4-carboxamidthiazoles . This one-pot reaction sequence allows for the rapid creation of functionalized thiazoles, which are valuable intermediates in the synthesis of pharmacologically active compounds.

Molecular Structure Analysis

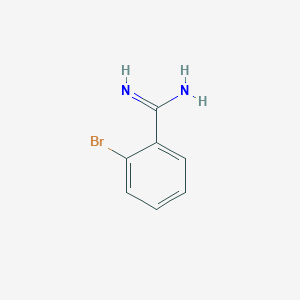

The molecular structure of this compound would include a thiazole ring with bromine atoms substituted at the 2 and 4 positions and a carboxaldehyde group at the 5 position. The presence of bromine atoms would significantly influence the electronic properties of the molecule, potentially making it a versatile intermediate for further chemical reactions.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of this compound, the general reactivity of halogenated thiazoles can be inferred. Halogen atoms on thiazoles, such as bromine, are good leaving groups that can participate in nucleophilic substitution reactions. This makes compounds like this compound suitable intermediates for the synthesis of more complex molecules, as demonstrated by the synthesis of angiotensin II receptor antagonists using a related halogenated imidazole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the compound's boiling and melting points. The carboxaldehyde group would contribute to the compound's reactivity, allowing it to participate in various chemical reactions, such as condensation. The high purity of synthesized compounds, as seen in the synthesis of a related imidazole derivative with 99.9% HPLC purity , suggests that similar purification techniques could be applied to obtain this compound with high purity for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

2,4-Dibromothiazole-5-carboxaldehyde is used as a building block in the synthesis of various biologically active compounds. It's utilized in the synthesis of stable isotope-labeled compounds, like [13C4, D4]-5-(hydroxymethyl)thiazole, which are crucial for biological research and drug development (Lin, Salter, & Gong, 2009).

Preparation of Imidazole Derivatives

This compound is also integral in synthesizing imidazole derivatives, which are significant in creating biologically active compounds. The development of a simple and efficient method for synthesizing these derivatives highlights its practicality in large-scale applications (Davood, Alipour, & Shafiee, 2008).

Formation of Schiff Bases and Metal Complexes

It plays a role in forming Schiff bases and their nickel(II) complexes, demonstrating its usefulness in the field of coordination chemistry and material science (Kwiatkowski, Klein, & Romanowski, 1999).

Antimicrobial Activity Research

This aldehyde is a precursor in synthesizing compounds tested for antimicrobial activities, showing its potential in developing new antimicrobial agents (Salman et al., 2015).

Atmospheric Science Studies

This compound contributes to atmospheric science by studying compounds like Imidazole-2-carboxaldehyde (IC) and their impact on light absorption and potential atmospheric effects (Ackendorf, Ippolito, & Galloway, 2017).

Use in Suzuki Coupling Reactions

The compound facilitates Suzuki coupling reactions, essential in organic synthesis and pharmaceutical research (Handy & Mayi, 2007).

Pd(0)-Catalyzed Cross-Coupling Applications

It is also involved in Pd(0)-catalyzed cross-coupling reactions, demonstrating its value in the field of synthetic organic chemistry (Bach & Heuser, 2000).

Total Synthesis of Biologically Important Compounds

The aldehyde is used in the total synthesis of compounds like (+/-)-mycothiazole, indicating its utility in synthesizing complex natural products (Le Flohic, Meyer, & Cossy, 2005).

Chemical Reactivity Studies

Studies have explored its reactivity with various compounds, contributing to a deeper understanding of organic chemical reactions (Ibrahim, Ali, El‐Kazak, & Mohamed, 2012).

Microwave-Assisted Reaction Enhancements

This compound is significant in studying the effects of microwave irradiation on chemical reactions, providing insights into more efficient synthesis methods (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Enzymatic Process Studies

It is also relevant in understanding enzymatic processes in metabolic pathways, such as in the study of Bordetella sp. strain 10d (Orii, Takenaka, Murakami, & Aoki, 2004).

Cancer and Antiviral Research

Its derivatives are explored for their potential in cancer and antiviral research, illustrating its relevance in medicinal chemistry (Wnuk, Yuan, Borchardt, Balzarini, De Clercq, & Robins, 1997).

Crystallography and Molecular Structure Studies

The X-ray structures of 2,4-Dibromothiazole and related compounds have been analyzed, contributing to the field of crystallography and molecular structure determination (Aitken et al., 2015).

Reductive Amination Processes

It's used in reductive amination processes, important in organic synthesis and drug discovery (Krasavin, Pershin, Larkin, & Kravchenko, 2005).

Bromine-Magnesium Exchange Reactions

2,4-Dibromothiazole is essential in bromine-magnesium exchange reactions, a crucial process in organic synthesis (Gross, Heuser, Ammer, Heckmann, & Bach, 2011).

Formation of Unusual Organic Fragments

This compound aids in synthesizing unusual organic fragments, contributing to the diversity of organic synthesis (Comber & Moody, 1992).

Synthesis of Bithiazoles

It is used in the synthesis of bithiazoles, demonstrating its versatility in creating complex organic structures (Bach & Heuser, 2002).

Oxazole Derivatives Synthesis

The compound is relevant in the synthesis of oxazole derivatives, expanding the range of heterocyclic compounds accessible for research and development (Whitney & Rickborn, 1991).

Aminothiazole Synthesis

2,4-Dibromothiazole is fundamental in synthesizing aminothiazole compounds, useful in various pharmaceutical and chemical applications (Han Shi-qing, 2012).

Preparation of Imidazole Derivatives

It aids in the synthesis of 2,5-dilithio-1-methylimidazole, a critical intermediate in organic synthesis (Shapiro & Marzi, 1993).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2,4-dibromothiazole-5-carboxaldehyde, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects .

Mode of Action

It is known that thiazole derivatives interact with their targets in a manner that leads to their observed biological activities .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Thiazole derivatives are known to have a range of effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been reported to possess diverse pharmacological activities .

Cellular Effects

Thiazole derivatives have been reported to possess antibacterial, antifungal, antiprotozoal, and antitumor activity , but specific interactions of 2,4-Dibromothiazole-5-carboxaldehyde with cells have not been documented.

Temporal Effects in Laboratory Settings

Eigenschaften

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBMZERYWBZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395130 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139669-95-7 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?

A1: this compound serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.